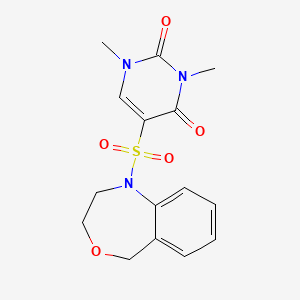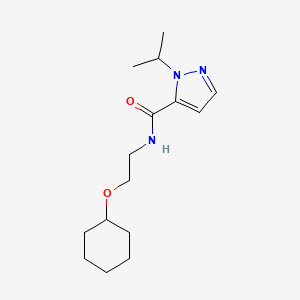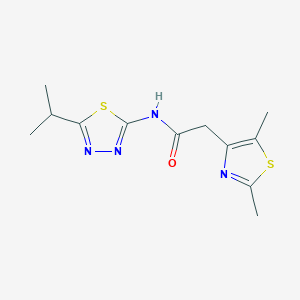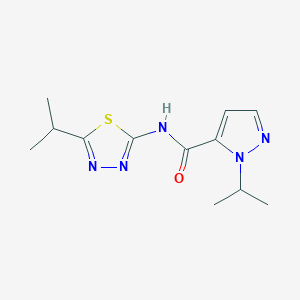![molecular formula C19H22N4O2S B6971954 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6971954.png)
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound featuring a piperazine ring, a pyrrolopyridine core, and a dimethylphenyl group. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Cyclization reactions: Piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Ugi reaction: This multicomponent reaction can be used to form piperazine derivatives by combining aldehydes, amines, carboxylic acids, and isocyanides.
Ring opening of aziridines: Piperazine rings can be formed by the ring opening of aziridines under the action of N-nucleophiles.
Intermolecular cycloaddition: Alkynes bearing amino groups can undergo intermolecular cycloaddition to form piperazine derivatives.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This often requires advanced chemical engineering techniques and equipment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl groups.
Reduction: Formation of hydroxyl groups or the removal of oxygen atoms.
Substitution: Formation of new functional groups, such as halides or alkyl groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the piperazine ring and the pyrrolopyridine core. Similar compounds include other indole derivatives and piperazine-based molecules, which may have different biological activities and applications. Some examples of similar compounds are:
Indole derivatives: Various indole-based compounds with different substituents and biological activities.
Piperazine derivatives: Other piperazine-based molecules used in pharmaceuticals and other applications.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-5-6-15(2)17(12-14)22-8-10-23(11-9-22)26(24,25)18-13-21-19-16(18)4-3-7-20-19/h3-7,12-13H,8-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQDHOBDANRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CNC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6971875.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(1-phenyltetrazol-5-yl)ethanamine](/img/structure/B6971880.png)
![[1-[(1-Tert-butyltriazol-4-yl)methylamino]-3,3,5-trimethylcyclohexyl]methanol](/img/structure/B6971882.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine](/img/structure/B6971890.png)
![1-[(4-Prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]cyclohexan-1-ol](/img/structure/B6971895.png)

![1-(1-tert-butyltriazol-4-yl)-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]methanamine](/img/structure/B6971908.png)
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine](/img/structure/B6971909.png)



![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B6971942.png)
![N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]-2,3-difluorobenzenesulfonamide](/img/structure/B6971966.png)
![2-cyano-3-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B6971977.png)
